molecular formula C25H24N4O4 B138309 Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 147403-65-4

Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B138309
CAS No.: 147403-65-4
M. Wt: 444.5 g/mol
InChI Key: OQJREYQHKLULTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its molecular characteristics, biological mechanisms, and therapeutic implications based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C25H24N4O4
  • Molecular Weight : 444.5 g/mol
  • CAS Number : 147403-65-4

The compound features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

This compound operates through multiple biological pathways:

  • Protein Interaction Modulation : The compound has been shown to stabilize interactions between proteins involved in critical signaling pathways, particularly those associated with cancer progression and cell survival. For example, it may enhance the binding of regulatory proteins such as 14-3-3 to tumor suppressor proteins like p53, thereby promoting their stability and function .
  • Targeting Ubiquitination Pathways : Research indicates that the compound can modulate targeted ubiquitination processes, which are crucial for protein degradation and cellular regulation. This action may have implications for cancer therapy by influencing the levels of oncogenic proteins .
  • Inhibition of Tumor Growth : Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines. Its structural similarity to known anticancer agents positions it as a candidate for further development in oncology .

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnticancerEnhanced p53 stability; reduced tumor cell proliferation
Protein ModulationModulated ubiquitination pathways; affected protein degradation rates
CytotoxicityExhibited cytotoxic effects in several cancer cell lines

Case Studies

Case Study 1 : A study focusing on the interaction of Methyl 2-ethoxy with the 14-3-3 protein family demonstrated that it could effectively stabilize p53 interactions, leading to increased transcriptional activity and reduced tumorigenesis in vitro.

Case Study 2 : In another investigation, the compound was tested against breast cancer cell lines, showing a significant decrease in cell viability compared to controls. The results indicated potential for use as a therapeutic agent in breast cancer treatment.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate exhibits potential as a pharmaceutical intermediate . Its structural features suggest it may play a role in the development of novel therapeutic agents, particularly in targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders.

Protein Degradation

The compound is categorized under protein degrader building blocks , indicating its potential utility in the design of targeted protein degradation strategies. Such strategies are gaining traction in drug discovery, particularly for diseases where traditional small molecule inhibitors have failed.

Biochemical Research

In biochemical applications, this compound can serve as a probe or reagent for studying enzyme activities or protein interactions due to its unique functional groups.

Example Application: Enzyme Inhibition Studies

Research has shown that compounds with similar structures can act as enzyme inhibitors or modulators. This compound could be utilized to explore its effects on specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and inhibition mechanisms.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate while minimizing impurities?

  • Methodology :

  • Step 1 : Optimize the coupling of the biphenyl-4-ylmethyl group to the benzimidazole core using palladium-catalyzed cross-coupling reactions to ensure regioselectivity.
  • Step 2 : Introduce the N-hydroxycarbamimidoyl group via amidoxime formation under controlled pH (6.5–7.5) to avoid over-oxidation or side reactions.
  • Impurity Control : Monitor for desethyl (Formula VI) and amide (Formula VII) impurities using HPLC with a C18 column and UV detection at 254 nm. Adjust reaction time and temperature (e.g., 60–70°C for 8–12 hours) to suppress impurity formation .
  • Validation : Use reference standards (e.g., CAS 139481-58-6) to calibrate analytical instruments and confirm purity ≥98% .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

  • Purity Assessment :

  • HPLC : Utilize a gradient elution system (acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities. Retention times for the target compound and common impurities (e.g., desethyl) should differ by ≥2 minutes .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: 470.47) with ≤5 ppm error to verify synthetic accuracy .
    • Structural Confirmation :
  • 1H/13C NMR : Compare chemical shifts to analogs (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for ester carbonyls). Discrepancies in methylene or ethoxy groups may indicate regiochemical errors .
  • FT-IR : Validate the presence of the N-hydroxycarbamimidoyl group via O–H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to irritant (H315, H319) and toxic (H302, H335) hazards .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles.
  • Storage : Keep sealed in desiccated containers at room temperature to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Strategy :

  • Reaction Path Search : Use density functional theory (DFT) to model key steps (e.g., biphenyl coupling) and identify transition states. Software like Gaussian or ORCA can predict activation energies and guide solvent selection (e.g., DMF vs. THF) .
  • Machine Learning : Train models on existing benzimidazole synthesis data to predict optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and reaction conditions (e.g., 70°C vs. 90°C) .
  • Feedback Loops : Integrate experimental results (e.g., yield, impurity profiles) into computational workflows to refine predictions iteratively .

Q. How can discrepancies in NMR data for structural elucidation be resolved?

  • Case Study :

  • Issue : Overlapping aromatic signals (δ 7.2–7.8 ppm) may obscure substitution patterns.
  • Solution :
  • 2D NMR : Perform HSQC and HMBC to correlate protons with adjacent carbons. For example, cross-peaks between the ethoxy methyl group (δ 1.4 ppm) and the benzimidazole C2 carbon (δ 155 ppm) confirm correct substitution .
  • Deuteration : Replace the ethoxy group with deuterated analogs (e.g., CD₃CH₂O–) to simplify splitting patterns in crowded regions .

Q. What approaches are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing ethoxy with methoxy or substituting the biphenyl group with naphthyl). Compare bioactivity using assays like enzyme inhibition (IC₅₀) or receptor binding (Kd) .
  • Key SAR Findings :
  • N-Hydroxycarbamimidoyl Group : Critical for hydrogen bonding with target enzymes (e.g., angiotensin II receptors). Removal reduces potency by ≥10-fold .
  • Biphenyl Linker : Rigidity enhances binding affinity; flexible alkyl chains decrease activity .
  • Computational Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., PDB: 1U4G). Focus on π-π stacking between the benzimidazole core and hydrophobic pockets .

Properties

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-3-33-25-27-21-10-6-9-20(24(30)32-2)22(21)29(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(26)28-31/h4-14,31H,3,15H2,1-2H3,(H2,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJREYQHKLULTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147403-65-4
Record name Methyl 2-ethoxy-1-[[2′-(hydroxyamidino)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147403-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-ethoxy-1-{[2'-(N-hydroxycarbamimidoyl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.219.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.